molecular formula C24H21N3O3S2 B11522263 2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11522263
M. Wt: 463.6 g/mol
InChI Key: VIEFMBBYEZLJNS-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenoxyethyl group, and a hydroxyphenylmethylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and leading to cell death . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research and development.

Comparison with Similar Compounds

Similar compounds to 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE include other Schiff bases and benzothiazole derivatives. These compounds share similar structural features but may differ in their specific functional groups and reactivity. For example:

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H21N3O3S2/c28-21-9-5-4-6-17(21)15-26-18-10-11-20-22(14-18)32-24(27-20)31-16-23(29)25-12-13-30-19-7-2-1-3-8-19/h1-11,14-15,28H,12-13,16H2,(H,25,29)

InChI Key

VIEFMBBYEZLJNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O

Origin of Product

United States

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